1-Phenylpiperazine dihydrochloride
Overview
Description
Phenylpiperazine is a simple chemical compound featuring a phenyl group bound to a piperazine ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its chemical formula C10H14N2 and a molar mass of 162.23 g/mol .
Mechanism of Action
Target of Action
1-Phenylpiperazine dihydrochloride is a derivative of phenylpiperazine . Phenylpiperazine is known to interact with the GABA receptor . The GABA receptor is a major inhibitory neurotransmitter in the central nervous system and plays a crucial role in reducing neuronal excitability .
Mode of Action
This compound, as a GABA receptor agonist, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It is known that gaba receptor agonists generally increase the frequency of opening of the gaba-activated chloride channels, leading to hyperpolarization of the cell membrane and inhibition of the action potential .
Pharmacokinetics
It is known that phenylpiperazine is toxic, with an oral ld50 in rats of 210 mg/kg .
Result of Action
The primary result of the action of this compound is the paralysis of worms due to its agonistic action on the GABA receptor . This leads to a reduction in neuronal excitability, which can have various effects depending on the specific context and organism.
Biochemical Analysis
Biochemical Properties
It is known that phenylpiperazines, the class of compounds to which 1-Phenylpiperazine dihydrochloride belongs, can interact with various enzymes and proteins
Cellular Effects
It has been shown to enhance transepithelial transport with minimal cytotoxicity This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that 1-Phenylpiperazine is toxic, with an oral LD50 in rats of 210 mg/kg . This suggests that high doses could have toxic or adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of aniline with bis-(2-chloroethyl)amine hydrochloride at high temperatures (160-250°C) to form phenylpiperazine hydrochloride, which is then treated with an alkaline aqueous solution to obtain the final product .
Industrial Production Methods: The industrial production of phenylpiperazine typically follows the method involving aniline and bis-(2-chloroethyl)amine hydrochloride due to its simplicity, high yield, and cost-effectiveness. The process results in a product with a purity of over 99.5% and a yield above 75% .
Chemical Reactions Analysis
Types of Reactions: Phenylpiperazine undergoes various chemical reactions, including:
Oxidation: Phenylpiperazine can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Phenylpiperazine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated compounds and alkylating agents are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted phenylpiperazine derivatives .
Scientific Research Applications
Phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Phenylpiperazine derivatives are studied for their potential as intestinal permeation enhancers.
Medicine: Some derivatives of phenylpiperazine are used in the treatment of mental disorders such as anxiety, Alzheimer’s, and depression.
Industry: Phenylpiperazine is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Phenylpiperazine is part of a larger class of compounds known as piperazines. Similar compounds include:
Benzylpiperazine: Known for its stimulant properties.
Diphenylpiperazine: Used in the synthesis of various pharmaceuticals.
Diphenylmethylpiperazine: Studied for its potential therapeutic applications.
Phenylpiperazine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
1-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJYBJCZXZGCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-93-7 (mono-hydrochloride), 4004-95-9 (di-hydrochloride) | |
Record name | Phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057855 | |
Record name | Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-54-6 | |
Record name | 1-Phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9225CBI7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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